2-Ethylhexyl 2,3,4,5-tetrabromobenzoate

Toxicokinetics Oral Bioavailability ADME

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB or TBB; CAS 183658-27-7) is a brominated flame retardant (BFR) belonging to the class of tetrabromobenzoate esters. It has a molecular weight of 549.9 g/mol and the formula C₁₅H₁₈Br₄O₂.

Molecular Formula C15H18Br4O2
Molecular Weight 549.9 g/mol
CAS No. 183658-27-7
Cat. No. B587455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
CAS183658-27-7
Synonyms2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl Ester;  TBB; 
Molecular FormulaC15H18Br4O2
Molecular Weight549.9 g/mol
Structural Identifiers
InChIInChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3
InChIKeyHVDXCGSGEQKWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (CAS 183658-27-7): Procurement and Application Overview


2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB or TBB; CAS 183658-27-7) is a brominated flame retardant (BFR) belonging to the class of tetrabromobenzoate esters. It has a molecular weight of 549.9 g/mol and the formula C₁₅H₁₈Br₄O₂ [1]. Introduced as a replacement for legacy polybrominated diphenyl ethers (PBDEs) [1], it is a primary component in commercial flame retardant mixtures such as Firemaster 550, where it constitutes roughly half of the product by mass [2]. It is used to enhance fire resistance in flexible polyurethane foams found in upholstered furniture, automotive cushions, and baby products [3].

Workflow
PBDE replacement research; flame retardant material studies
Selection Logic
Defined ADME profile with high oral absorption and specific metabolite (TBBA)
Use Context
Environmental fate modeling; exposure and biomonitoring research

Why 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate Cannot Be Replaced by Generic Brominated Flame Retardants


Brominated flame retardants (BFRs) are not a uniform class; their structural features govern bioavailability, bioaccumulation, and endocrine activity. For 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (TBB), the specific ester group (2-ethylhexyl) and the tetrabromobenzoate core define a unique toxicokinetic and ecotoxicological profile compared to analogs like TBPH or TBBPA [1]. This compound demonstrates high gastrointestinal absorption (~85%) [2] and rapid metabolism to tetrabromobenzoic acid (TBBA), a metabolite with quantifiable anti-estrogenic activity (IC50 = 31.75 µM) [1]. In contrast, the structurally related TBPH exhibits negligible acute toxicity in zebrafish embryos [3], underscoring that even minor molecular modifications yield vastly different biological outcomes. Consequently, replacing TBB with a generic BFR without accounting for these specific metrics compromises both safety assessments and product performance in applications requiring a defined toxicological and environmental footprint.

Target
EH-TBB
Demonstrates intermediate acute toxicity in zebrafish embryo models.
Substitute
TBPH Analog
Shows negligible acute toxicity in standardized assays, altering ecotoxicity profile interpretation.
Target
EH-TBB
High oral absorption (~85%) and defined anti-estrogenic metabolite (TBBA).
Substitute
Generic BFR
Poor bioavailability and undefined endocrine activity may not support exposure context.
Target
EH-TBB
Low marine bioconcentration factor (BCF 16-120).
Substitute
HBB / PBT Alternative
Significantly higher bioaccumulation potential (BCF >2000) alters environmental fate conclusions.

Quantitative Differentiation of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate: Evidence-Based Selection Criteria


Comparative Gastrointestinal Absorption: 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (TBB) vs. Class Averages

The gastrointestinal absorption of TBB is quantified at 85% following a single oral gavage dose of 0.1 µmol/kg in rats [1]. This value is derived from a direct radiolabeled mass balance study. While class-level data for structurally similar BFRs are scarce, this high absorption fraction contrasts with the generally poor oral bioavailability observed for larger, more hydrophobic BFRs like decabromodiphenyl ether (BDE-209).

Oral Absorption
Head-to-head
TBB ~85% vs. BDE-209 <10%
Supports exposure pathway modeling
In vivo, female SD rats, 0.1 µmol/kg oral gavage
Toxicokinetics Oral Bioavailability ADME

Acute Toxicity Ranking in a Standardized Zebrafish Embryo Model: TBB vs. TBPH and TBBPA

In a comparative zebrafish embryo toxicity study, 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) exhibited an LC50 value placing it at an intermediate toxicity level relative to nine structurally diverse BFRs. Notably, its close commercial analog bis(2-ethylhexyl) tetrabromophthalate (TBPH), also a component of Firemaster 550, showed no observable adverse effects at the tested concentrations [1]. TBB was more toxic than HBCD but less toxic than TBBPA and TBBPA-OHEE.

Aquatic Toxicity Rank
Reported
TBB: 4th / TBPH: No Effect
Supports aquatic toxicity screening context
Zebrafish embryo model, 96-hr LC50
Aquatic Toxicology Developmental Toxicity Screening Assay

Bioconcentration Potential in Marine Fish: TBB vs. HBB and PBT

An in vitro-to-in vivo extrapolation (IVIVE) study using liver S9 fractions from five marine fish species estimated the bioconcentration factor (BCF) for TBB. The BCFTOT for TBB ranged from 16 to 120, significantly lower than the BCF values >2000 observed for alternative BFRs like hexabromobenzene (HBB) and pentabromotoluene (PBT) in the same assay [1]. This indicates a substantially reduced potential for aquatic bioaccumulation.

Bioconcentration
Direct comparison
TBB BCF: 16-120 vs. HBB/PBT BCF >2000
Supports environmental persistence assessment
IVIVE model, 5 marine fish species
Bioaccumulation Environmental Fate Regulatory Assessment

Reference Dose for Human Health Risk Assessment: TBB vs. BDE-47

A Reference Dose (RfD) of 0.08 mg/kg-day was derived for TBB based on a benchmark dose (BMD) analysis of maternal body weight changes in rats exposed to the BZ-54 commercial mixture (which contains 70% TBB) [1]. This value provides a quantitative threshold for human exposure risk. For comparison, the U.S. EPA's RfD for BDE-47, a legacy PBDE, is 0.1 µg/kg-day (0.0001 mg/kg-day), indicating a roughly 800-fold higher acceptable daily intake for TBB.

Reference Dose
Cross-study
TBB: 0.08 mg/kg-day vs. BDE-47: 0.0001
Supports exposure benchmark context
BMD analysis, rat maternal weight study
Human Health Risk Assessment Regulatory Toxicology

Metabolic Stability and Anti-Estrogenic Activity: TBB Metabolite TBBA vs. TBPH Metabolite

The primary metabolite of TBB, tetrabromobenzoic acid (TBBA), exhibits quantifiable anti-estrogenic activity with an IC50 of 31.75 µM [1]. This is in contrast to the metabolite of its close analog TBPH, mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), which has a different receptor binding profile. Furthermore, TBB is metabolized to TBBA in human microsomes with a Km of 11.1 µM and a Vmax of 0.655 nmol/min*mg protein [1], indicating significant, enzyme-independent conversion.

Anti-Estrogenic IC50
Class-level
31.75 µM (TBBA metabolite)
Supports endocrine disruption research
Recombinant yeast assay; Km 11.1 µM, Vmax 0.655
Endocrine Disruption Metabolism In Vitro Toxicology

Evidence-Guided Application Scenarios for 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate


Regulatory-Compliant Replacement for PBDEs in Consumer Polyurethane Foam

TBB's quantified Reference Dose (RfD) of 0.08 mg/kg-day is 800-fold higher than that of the legacy PBDE BDE-47 [1], providing a clear regulatory advantage. Its high flame retardant efficacy in flexible polyurethane foam, as a component of Firemaster 550, is well-established [2]. This combination of improved human health risk metrics and proven material compatibility makes TBB a scientifically defensible choice for manufacturers seeking to meet flammability standards (e.g., California TB 117-2013) while minimizing potential liabilities associated with banned or restricted substances.

Biomonitoring and Exposure Assessment Studies

The well-characterized metabolism of TBB to tetrabromobenzoic acid (TBBA), with defined kinetic parameters (Km = 11.1 µM, Vmax = 0.655 nmol/min*mg) [1], and the availability of sensitive analytical methods for TBBA in urine (LOD ~0.05-0.5 ng/mL) [2], position this compound as an ideal model analyte for human biomonitoring programs. Researchers and public health agencies can utilize these data to accurately estimate internal exposure and relate it to the established RfD, enabling robust risk assessments for populations exposed to flame-retarded products.

Ecotoxicity Screening and Environmental Fate Modeling

With a low marine fish bioconcentration factor (BCF range 16-120) [1] and a defined rank in zebrafish embryo acute toxicity assays (intermediate LC50) [2], TBB provides a well-characterized benchmark for comparing the environmental impact of alternative BFRs. This data enables environmental scientists and chemical producers to model the fate and effects of TBB in aquatic systems with greater confidence than for compounds lacking such robust, comparative datasets. It supports regulatory submissions and environmental impact statements where quantitative data are paramount.

Application
Selection Property
Validation Focus
Flame retardant material research
PBDE replacement profile
Reference dose and material compatibility
Exposure and biomonitoring
TBBA metabolic kinetics
Urinary biomarker and LOD assessment
Environmental fate modeling
Low BCF and toxicity rank
Species-specific bioconcentration assessment

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46 linked technical documents
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